2-Chloro-4-pyridin-4-yl-1,3,5-triazine
Overview
Description
2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a heterocyclic compound that belongs to the class of 1,3,5-triazines This compound is characterized by the presence of a chlorine atom at the second position and a pyridin-4-yl group at the fourth position of the triazine ring
Mechanism of Action
Target of Action
Triazine derivatives have been known to display significant biological properties, including antitumor properties . They are also used in the production of herbicides and polymer photostabilisers .
Mode of Action
It’s worth noting that triazine derivatives can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
Some triazine derivatives have shown to possess important biological properties, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Some imamine-1,3,5-triazine derivatives have shown promising admet properties, suggesting they may have the properties of drug candidates .
Result of Action
Some imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against certain cancer cells .
Action Environment
Some triazine derivatives have shown to exhibit photochromic phenomena in the crystalline state, suggesting that light could influence their properties .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-pyridin-4-yl-1,3,5-triazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metal-organic frameworks (MOFs) and other coordination compounds . These interactions often involve the formation of coordination bonds between the nitrogen atoms in the triazine ring and metal ions. Such interactions can influence the catalytic properties of enzymes and the stability of protein structures.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit photoinduced charge separation and photochromism in crystalline states, which can impact cellular processes that rely on light-induced reactions . Additionally, its interactions with cellular proteins can lead to changes in gene expression and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its binding interactions with metal ions in coordination compounds can alter the catalytic activity of enzymes . Furthermore, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can vary depending on the environmental conditions. For example, its interactions with solvents can lead to structural transformations, which can affect its long-term stability and efficacy . Additionally, long-term exposure to this compound in in vitro or in vivo studies has shown potential changes in cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced catalytic activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, its interactions with metal ions can influence the activity of metalloenzymes, which are essential for various biochemical reactions . Additionally, it can affect metabolic flux and metabolite levels by altering the activity of key enzymes in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, and its distribution within tissues can be affected by its binding to proteins and other biomolecules . These interactions can influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interactions with metal ions and coordination compounds can lead to its localization in organelles involved in metal ion homeostasis . This localization can affect its activity and the overall cellular response to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with pyridin-4-amine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like dioxane or dichloroethane. The reaction conditions often involve refluxing the mixture to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium carbonate, potassium carbonate, and solvents such as dioxane or dichloroethane.
Coupling Reactions: Palladium catalysts, organoboron reagents, and bases like potassium phosphate.
Major Products:
- Substituted triazines with various functional groups depending on the nucleophile used.
- Biaryl compounds from coupling reactions .
Scientific Research Applications
2-Chloro-4-pyridin-4-yl-1,3,5-triazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of biologically active molecules with potential antimicrobial, antimalarial, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and photostabilizers.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and pesticides.
Comparison with Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties.
Uniqueness: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Properties
IUPAC Name |
2-chloro-4-pyridin-4-yl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSOWFUYVWTDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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